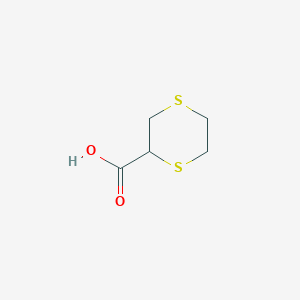

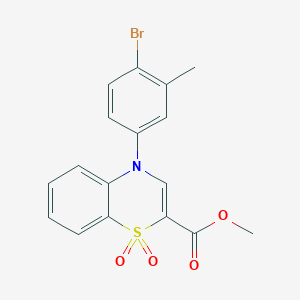

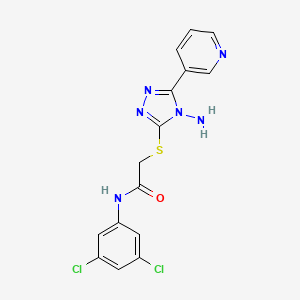

![molecular formula C7H6N2O2S B2609418 1H-噻吩并[3,4-d]咪唑-6-甲酸甲酯 CAS No. 1446449-92-8](/img/structure/B2609418.png)

1H-噻吩并[3,4-d]咪唑-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring that contains two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .

科学研究应用

合成与抗肿瘤活性

Andreani 等人(1983 年)的一项研究探索了咪唑并[2,1-b]噻唑-5-羧酸的烯丙基、炔丙基和氰甲基酯作为潜在抗肿瘤剂的合成。尽管这些化合物在所采用的条件下没有显示出显着的抗肿瘤活性,但该研究有助于理解相关化合物的化学合成和评价过程 (Andreani、Rambaldi、Bonazzi、Fabbri、Greci、Galatulas 和 Bossa,1983 年)。

MOF 中的发光和磁性

王等人(2021 年)使用源自 1H-噻吩并[3,4-d]咪唑的发射性三噻吩基咪唑连接体合成了一个新的金属有机框架(MOF)。本研究展示了材料基于配体的发射和基于金属的磁性行为的双重功能特性,突出了噻吩并[3,4-d]咪唑衍生物在材料科学中的多功能性 (王、何、郭、邓宁、汉弗莱和琼斯,2021 年)。

催化和转化反应

Grasa 等人(2002 年)的研究表明,咪唑-2-亚甲基,一类 N-杂环卡宾(NHC),是酯和醇之间酯交换反应中的有效催化剂。这表明 1H-噻吩并[3,4-d]咪唑衍生物通过催化促进各种有机合成过程的潜力 (Grasa、Kissling 和 Nolan,2002 年)。

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

作用机制

Target of action

Imidazole derivatives are known to interact with a wide range of biological targets. They are key components in many biologically active compounds and have been found in many important synthetic drug molecules . Thienoimidazole derivatives, while less studied, may have similar properties.

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Generally, they can bind with high affinity to multiple receptors, influencing various biological activities .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME properties of imidazole derivatives can also vary widely. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, inhibition of enzyme activity, and interference with DNA or RNA function, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .

属性

IUPAC Name |

methyl 1H-thieno[3,4-d]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)6-5-4(2-12-6)8-3-9-5/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESFQXHQSARERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CS1)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

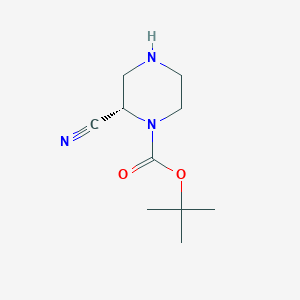

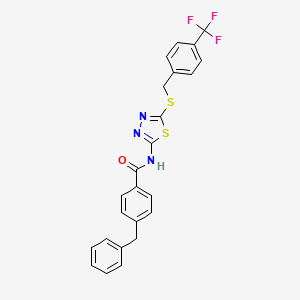

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2609341.png)

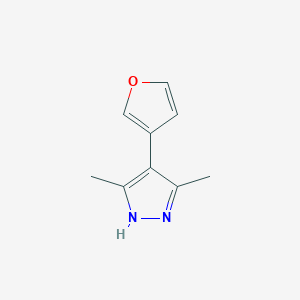

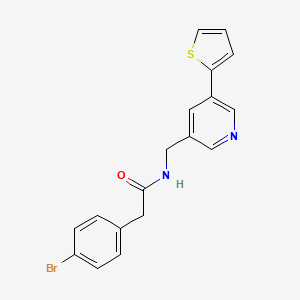

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)

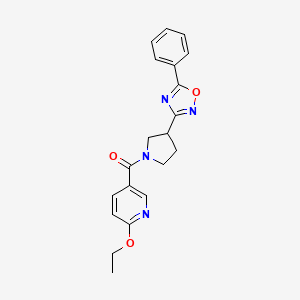

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

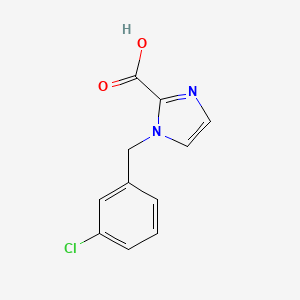

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2609355.png)